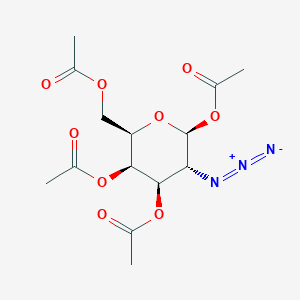

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of four acetyl groups and an azido group attached to the galactose molecule. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose typically involves the acetylation of 2-azido-2-deoxy-D-galactose The process begins with the protection of the hydroxyl groups of galactose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Acetic anhydride and pyridine for acetylation; other reagents may include triflic azide for azide introduction.

Major Products Formed

Reduction: 2-amino-2-deoxy-D-galactose derivatives.

Substitution: Various protected or functionalized galactose derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Oligosaccharide Synthesis

One of the primary applications of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose is as a synthetic intermediate for the preparation of d-galactosamine-containing oligosaccharides. These oligosaccharides are crucial for studying glycoproteins and glycolipids involved in cell signaling and recognition processes. The azido group allows for further functionalization through click chemistry, enabling the creation of diverse glycosylated compounds.

Case Study:

A study highlighted the synthesis of various oligosaccharides using this compound as a precursor. This method demonstrated high efficiency and selectivity in forming glycosidic bonds under mild conditions .

Development of Glycoconjugates

The compound is also utilized in the development of glycoconjugates for vaccine formulations. Glycoconjugates can enhance immunogenicity by presenting carbohydrate antigens to the immune system effectively.

Case Study:

Research has shown that attaching oligosaccharides derived from this compound to protein carriers significantly improved antibody responses in animal models . This application is particularly relevant in designing vaccines against bacterial pathogens.

Biochemical Probes

This compound serves as a biochemical probe for studying carbohydrate-protein interactions. The azido group can be used for labeling and tracking glycoproteins in biological systems.

Case Study:

In one study, researchers utilized this compound to label glycoproteins on cell surfaces. The azido group facilitated the attachment of fluorescent tags through click chemistry, allowing real-time visualization of glycoprotein dynamics in live cells .

Drug Development

The compound’s structural features make it a candidate for drug development targeting specific carbohydrate-binding proteins (lectins). Modifying its structure can lead to the creation of inhibitors that block these interactions.

Case Study:

A recent investigation explored the potential of derivatives of this compound in inhibiting lectin activity associated with cancer metastasis. The findings indicated promising results in reducing cell adhesion and migration in vitro .

Wirkmechanismus

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine group, which can then form glycosidic bonds with other molecules. This property makes it valuable in the synthesis of glycoproteins and other glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranoside: Similar structure but derived from mannose.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its specific configuration and the presence of the azido group, which allows for selective reactions and applications in glycosylation processes. Its distinct properties make it a valuable tool in both research and industrial applications .

Biologische Aktivität

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose is a synthetic derivative of galactose that has garnered interest in various biological applications due to its unique structural properties. This compound is characterized by the presence of an azido group and multiple acetyl groups, which influence its biological activity, particularly in the context of glycosylation and cellular uptake.

- Molecular Formula : C₁₄H₁₉N₃O₉

- Molecular Weight : 373.32 g/mol

- Melting Point : 113–114 °C

- Solubility : Slightly soluble in chloroform and ethyl acetate

Anticancer Properties

Recent studies have demonstrated that derivatives of azido sugars can exhibit significant anticancer activity. For instance, a study indicated that 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose showed improved cytotoxicity against various cancer cell lines compared to its non-acetylated counterparts. The mechanism of action appears to be related to enhanced membrane permeability and selective targeting of glucose transporters (GLUT) in neoplastic cells .

Table 1: Cytotoxicity of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-2-azido... | MCF-7 | 12.5 | GLUT-mediated uptake |

| HCT-116 | 10.0 | Induction of apoptosis | |

| NHDF-Neo | >50 | Reduced toxicity to normal cells |

Glycosylation Effects

The compound has been shown to affect nucleotide-sugar levels significantly within cells. For example, the addition of azido sugars like this one can depress UDP-HexNAc levels while elevating UDP-GalNAc and UDP-GlcNAc levels. These changes suggest that azido sugars can modulate glycosylation processes within the Golgi apparatus without severely disrupting cellular functions .

Case Studies

- Study on Apoptosis Induction : In a controlled experiment involving human colon cancer cells (HCT-116), treatment with 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose resulted in a significant increase in apoptotic cells (up to 87% after 24 hours). This study highlights the compound's potential as a therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells while sparing normal fibroblast cells .

- Glycoconjugate Formation : The compound has also been explored for its ability to form glycoconjugates with quinoline derivatives. These glycoconjugates exhibited enhanced affinity for GLUT transporters and showed lower cytotoxicity compared to other derivatives with different substitutions. This suggests that the structural modifications provided by the azido group may facilitate better targeting and reduced side effects .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RKQHYHRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.